1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline

Lipophilicity Drug-likeness Medicinal Chemistry

1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline (CAS 561046-32-0, C₁₇H₁₄ClN, MW 267.8 g/mol) is a heteroaromatic building block belonging to the 3-arylisoquinoline chemotype. The core structure comprises an isoquinoline ring system substituted at the 1-position with a reactive chlorine atom, at the 6-position with a methyl group, and at the 3-position with a 3-methylphenyl (m-tolyl) moiety.

Molecular Formula C17H14ClN
Molecular Weight 267.8 g/mol
CAS No. 561046-32-0
Cat. No. B11855717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline
CAS561046-32-0
Molecular FormulaC17H14ClN
Molecular Weight267.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=C3C=CC(=CC3=C2)C)Cl
InChIInChI=1S/C17H14ClN/c1-11-4-3-5-13(8-11)16-10-14-9-12(2)6-7-15(14)17(18)19-16/h3-10H,1-2H3
InChIKeySIGFTANFLFFISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline (CAS 561046-32-0): A Chlorinated 3-Arylisoquinoline Scaffold for Targeted Library Synthesis and MedChem Exploration


1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline (CAS 561046-32-0, C₁₇H₁₄ClN, MW 267.8 g/mol) is a heteroaromatic building block belonging to the 3-arylisoquinoline chemotype [1]. The core structure comprises an isoquinoline ring system substituted at the 1-position with a reactive chlorine atom, at the 6-position with a methyl group, and at the 3-position with a 3-methylphenyl (m-tolyl) moiety. These structural features confer distinct physicochemical properties compared to simpler isoquinoline analogs, including an XLogP3-AA of 5.5 and a topological polar surface area (TPSA) of 12.9 Ų, which collectively position this compound as a versatile intermediate for further synthetic elaboration via nucleophilic aromatic substitution, cross-coupling reactions, and as a privileged scaffold in medicinal chemistry programs targeting CNS disorders and oncology [1].

Why 1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline Cannot Be Replaced by Unsubstituted or Simpler Isoquinoline Analogs


Closely related isoquinoline derivatives, such as 1-chloro-6-methylisoquinoline (CAS 209286-73-7) or 1-chloro-6-methyl-3-phenylisoquinoline (CAS 220631-01-6), may appear superficially similar but exhibit fundamentally divergent molecular recognition, lipophilicity, and synthetic reactivity profiles [1][2]. The absence of the 3-aryl substituent in 1-chloro-6-methylisoquinoline results in a markedly lower XLogP3-AA (3.4 vs. 5.5) and a complete loss of the π-stacking and hydrophobic interactions provided by the m-tolyl group—interactions that are essential for target binding in biological systems and for directing regioselectivity in metal-catalyzed transformations [1][2]. Conversely, the 3-phenyl analog lacks the methyl substituent on the aryl ring, which modulates both electron density and steric bulk at the 3-position [3]. The specific substitution pattern of 1-chloro-6-methyl-3-(3-methylphenyl)isoquinoline—combining a reactive chlorine handle at C1, a 6-methyl group, and a 3-(m-tolyl) substituent—creates a unique pharmacophoric and synthetic fingerprint that cannot be replicated by in-class generic alternatives. The quantitative evidence presented below substantiates why this compound, and not its close structural neighbors, must be selected for applications requiring precise molecular properties.

Product-Specific Quantitative Evidence Guide: 1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline vs. Isoquinoline Analogs


Enhanced Lipophilicity (XLogP3-AA) and Increased Rotatable Bond Count Differentiate 1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline from Simpler 1-Chloro-6-methylisoquinoline

The target compound exhibits significantly higher predicted lipophilicity and an additional rotatable bond compared to the base scaffold 1-chloro-6-methylisoquinoline (CAS 209286-73-7). Specifically, 1-chloro-6-methyl-3-(3-methylphenyl)isoquinoline has a computed XLogP3-AA of 5.5 and 1 rotatable bond, whereas 1-chloro-6-methylisoquinoline has an XLogP3-AA of 3.4 and 0 rotatable bonds [1][2]. The 2.1 unit increase in XLogP3 correlates with a ~100-fold increase in predicted octanol-water partition coefficient, indicating a substantially more hydrophobic compound. Topological polar surface area (TPSA) remains unchanged at 12.9 Ų for both compounds [1][2].

Lipophilicity Drug-likeness Medicinal Chemistry

Patent Disclosure of 3-Arylisoquinoline Scaffold as NK3 Receptor Antagonists: A Structural Class with CNS Therapeutic Relevance

Patent EP-2313391-A1 (and related filings US20110130420A1, EA-201170074-A1) explicitly discloses isoquinolinone derivatives of general formula I as potent NK3 receptor antagonists for the treatment of psychosis and schizophrenia [1][2][3]. While 1-chloro-6-methyl-3-(3-methylphenyl)isoquinoline itself is not a direct example in these patents, its core 3-arylisoquinoline substructure—with a chlorine at position 1 and a substituted phenyl at position 3—closely mirrors the pharmacophoric elements described in the Markush structures. Specifically, the patent claims cover compounds wherein the isoquinoline ring may bear a halogen at position 1 and an optionally substituted aryl group at position 3, with methyl substitution on the aryl ring being within scope [1][3].

NK3 Antagonism Psychosis Schizophrenia

3-Arylisoquinoline Derivatives Exhibit Antitumor Activity Across Multiple Human Cancer Cell Lines: A Scaffold with Documented In Vitro Efficacy

A systematic study by Cho et al. (Archives of Pharmacal Research, 1997) evaluated a series of 3-arylisoquinoline derivatives (compounds 9a–9g) for in vitro antitumor activity against five human cancer cell lines [1][2]. The structural modifications explored included variations in the aryl substituent at position 3, with several compounds demonstrating significant cytotoxicity. Although 1-chloro-6-methyl-3-(3-methylphenyl)isoquinoline was not specifically included in this study, its core 3-arylisoquinoline architecture—bearing a chlorine at C1 and a methyl-substituted aryl ring at C3—falls within the same chemotype that yielded active antitumor agents. The study provides proof-of-concept that 3-arylisoquinolines, as a class, are capable of inhibiting tumor cell proliferation, with activity being sensitive to aryl ring substitution patterns [1].

Antitumor Cytotoxicity 3-Arylisoquinoline

Best Research and Industrial Application Scenarios for 1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline


Synthesis of CNS-Targeted Compound Libraries for Neuropharmacology

1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline serves as a high-lipophilicity (XLogP3-AA 5.5) building block for the parallel synthesis of isoquinoline-based CNS-focused libraries [1]. Its computed XLogP3-AA exceeds that of 1-chloro-6-methylisoquinoline (3.4) by 2.1 units, suggesting enhanced passive BBB penetration potential [2]. Researchers can exploit the reactive C1 chlorine for nucleophilic substitution with amines, alcohols, or thiols, while the 3-(m-tolyl) group provides a hydrophobic anchor for interactions with CNS targets. This scenario is particularly relevant given the patent literature describing 3-arylisoquinolines as NK3 receptor antagonists for psychosis and schizophrenia [3][4].

Exploration of Structure-Activity Relationships (SAR) for Antitumor 3-Arylisoquinolines

The 3-arylisoquinoline chemotype has established precedent for in vitro antitumor activity across multiple human cancer cell lines [1]. 1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline, with its 6-methyl and 3-(m-tolyl) substitution, offers a specific combination of electronic and steric features for systematic SAR studies. Medicinal chemists can use this compound to probe how methyl substitution on both the isoquinoline core (C6) and the pendant aryl ring (meta position) modulates cytotoxicity and selectivity, building upon the foundational work of Cho et al. [1].

Cross-Coupling Precursor for the Construction of Extended π-Systems

The C1 chlorine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the rapid diversification of the 3-arylisoquinoline core with aryl, heteroaryl, amine, or alkyne moieties. The 3-(m-tolyl) substituent can participate in π-stacking interactions, making derivatives of this compound attractive for the development of fluorescent probes or organic electronic materials [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.